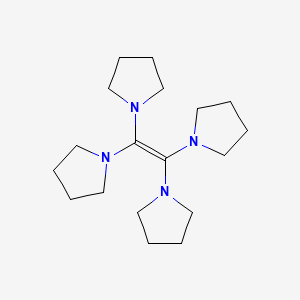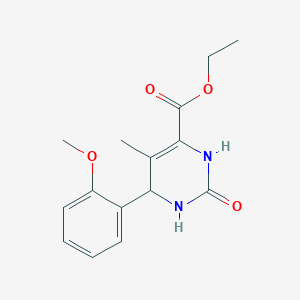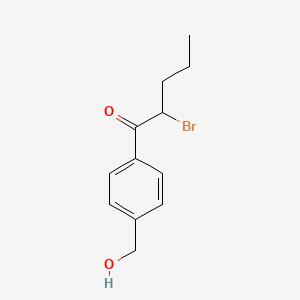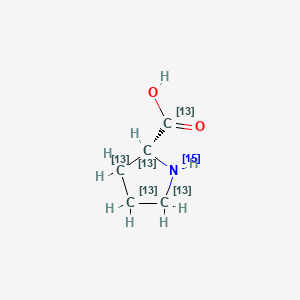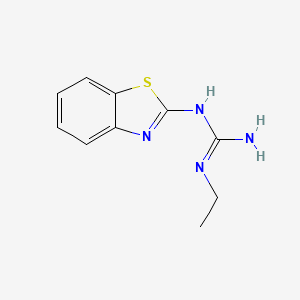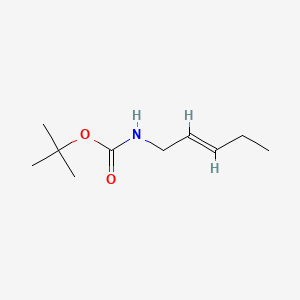![molecular formula C6H9N3 B13829894 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) CAS No. 415722-62-2](/img/structure/B13829894.png)
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) is a complex organic compound with the molecular formula C6H9N3. It is characterized by a unique tricyclic structure that includes three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can be employed to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The nitrogen atoms in the structure can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI) involves its interaction with specific molecular targets. The nitrogen atoms in the structure can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: A simpler tricyclic compound with three nitrogen atoms.
1,2,4-Triazole: Another nitrogen-containing heterocycle with different structural properties.
Cyclohexane: A non-nitrogen-containing cyclic compound for comparison of structural effects.
Uniqueness
1,3,5-Triazatetracyclo[33103,9Its ability to form coordination complexes and participate in various chemical reactions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
415722-62-2 |
|---|---|
Molekularformel |
C6H9N3 |
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
1,3,5-triazatetracyclo[3.3.1.03,9.07,9]nonane |
InChI |
InChI=1S/C6H9N3/c1-5-2-8-4-9-3-7(1)6(5,8)9/h5H,1-4H2 |
InChI-Schlüssel |
GRGWHGUOJAPTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN3C24N1CN4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


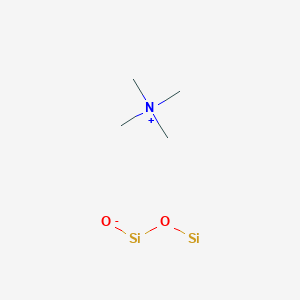
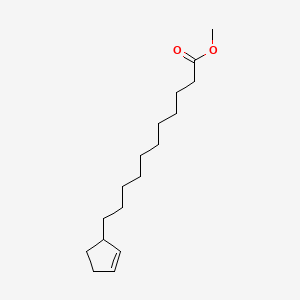
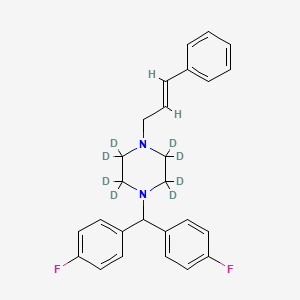
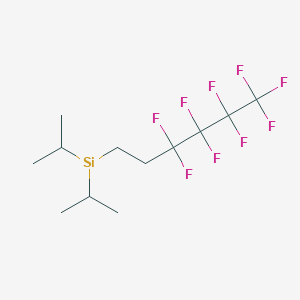
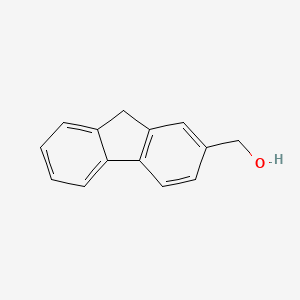
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)

